
N,N-Diethyl-3-(prop-1-EN-1-YL)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a decanamide backbone with diethyl and prop-1-en-1-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide typically involves the reaction of decanoic acid with diethylamine and prop-1-en-1-yl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. The general reaction scheme is as follows:
Formation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl₂) to form decanoyl chloride.
Amidation: The decanoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form N,N-diethyl decanamide.
Alkylation: Finally, the N,N-diethyl decanamide is alkylated with prop-1-en-1-yl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-1-en-1-yl group, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cell membrane integrity or enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-3-(prop-1-en-1-yl)octanamide
- N,N-Diethyl-3-(prop-1-en-1-yl)hexanamide
- N,N-Diethyl-3-(prop-1-en-1-yl)butanamide
Uniqueness
N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water. These properties make it particularly useful in applications requiring non-polar solvents or hydrophobic environments.
Propiedades
Número CAS |
89374-95-8 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N,N-diethyl-3-prop-1-enyldecanamide |
InChI |
InChI=1S/C17H33NO/c1-5-9-10-11-12-14-16(13-6-2)15-17(19)18(7-3)8-4/h6,13,16H,5,7-12,14-15H2,1-4H3 |
Clave InChI |
GTXPLCMSAIEGCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CC(=O)N(CC)CC)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


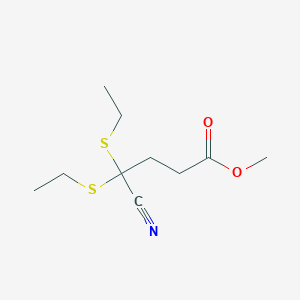
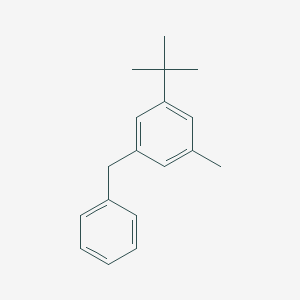

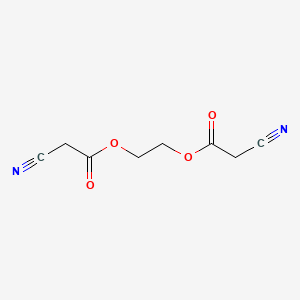
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)
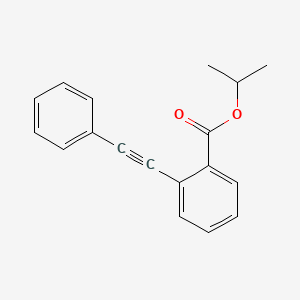

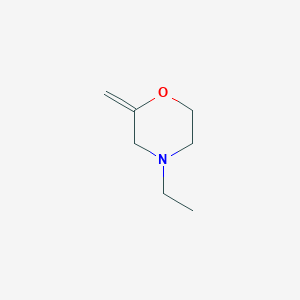

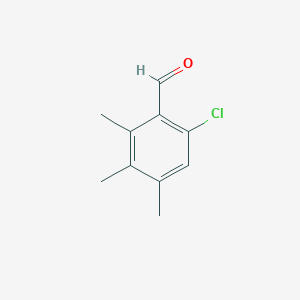
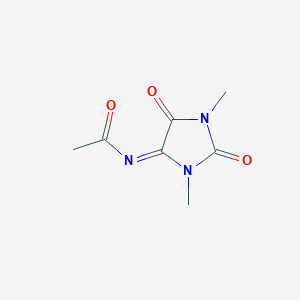
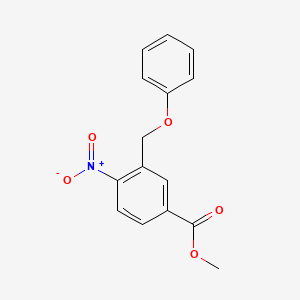
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
